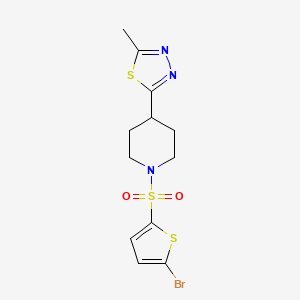

![molecular formula C9H13ClF3NO B2816285 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide CAS No. 2276482-48-3](/img/structure/B2816285.png)

2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

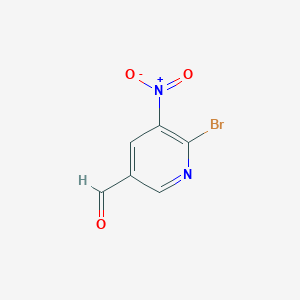

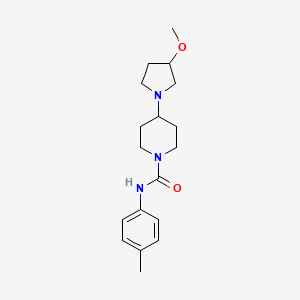

2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide is a chemical compound with the CAS Number: 1153022-66-2 . It has a molecular weight of 243.66 . The IUPAC name for this compound is 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide is 1S/C9H13ClF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h6-7H,1-5H2,(H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide is a powder that is stored at room temperature . Its molecular weight is 243.65 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications

Reactions with Olefins

N-Chlorourea reacts with olefins like styrene and cyclohexene in acetonitrile, resulting in various compounds including N-(2-chlorocyclohexyl)acetamide. The reaction shows Markovnikov addition and trans stereochemistry, as demonstrated by structural evidence (Wada & Oda, 1970).

Ring Structure and Hydrogen Bonding

The molecule 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide demonstrates the planarity of the ring N atom and the orientation of the acetamide group arising from intramolecular hydrogen bonding. In the crystal, it forms N—H⋯O hydrogen-bonded dimers and amine–nitrile N—H⋯N hydrogen bonds, generating ribbons along the b-axis direction (Helliwell et al., 2011).

Biological and Pharmaceutical Research

Herbicide Function and Fatty Acid Synthesis Inhibition

Chloroacetamide herbicides like alachlor and metazachlor inhibit fatty acid synthesis in the green alga Scenedesmus Acutus, controlling weeds in various crops (Weisshaar & Böger, 1989).

Xanthate-Transfer Approach to α-Trifluoromethylamines

A process involving xanthate transfer, radical additions, and waste disposal is used to create α-trifluoromethylamines and other fluorinated derivatives, highlighting a method in organic synthesis (Gagosz & Zard, 2006).

Antimicrobial Activity of Triazole Derivatives

4-Phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives show significant antifungal and antibacterial activities against various pathogens, indicating their potential in medical applications (Turan-Zitouni et al., 2005).

Potential Against Klebsiella pneumoniae

2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide shows potential against Klebsiella pneumoniae, possibly acting on penicillin-binding protein and demonstrating favorable cytotoxicity and pharmacokinetic profiles for future drug development (Cordeiro et al., 2020).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name |

2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h6-7H,1-5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZQYCAFBSSKJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)(F)F)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

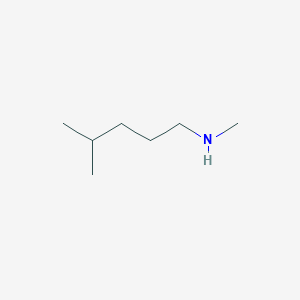

![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2816217.png)

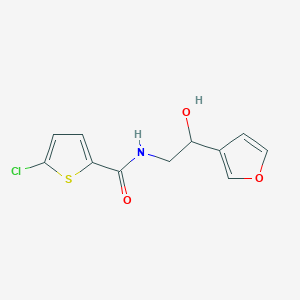

![N-(4-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2816219.png)

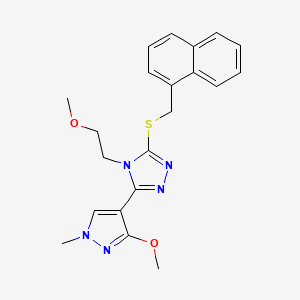

![5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine](/img/structure/B2816221.png)

![5-Azaspiro[3.5]non-7-ene;hydrochloride](/img/structure/B2816222.png)

![4-[(Ethylamino)methyl]benzoic acid hydrochloride](/img/structure/B2816223.png)